5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

JAK inhibitor synthesis process chemistry palladium-free C–C coupling

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (MW 260.04 g/mol, C6H5IN4) is a heterocyclic building block featuring an iodine substituent at the 5-position of the triazolopyridine core and a free amine at the 2-position. The iodine atom imparts enhanced leaving-group capability and polarizability relative to bromo- and chloro-substituted analogs, making the compound especially valuable for metal-catalyzed cross-coupling and for halogen-bonding applications.

Molecular Formula C6H5IN4
Molecular Weight 260.04
CAS No. 1245645-07-1
Cat. No. B1651230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1245645-07-1
Molecular FormulaC6H5IN4
Molecular Weight260.04
Structural Identifiers
SMILESC1=CC2=NC(=NN2C(=C1)I)N
InChIInChI=1S/C6H5IN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
InChIKeyVCAQULHUVQYCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245645-07-1) – A High-Yield, Palladium-Free JAK Inhibitor Building Block


5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (MW 260.04 g/mol, C6H5IN4) is a heterocyclic building block featuring an iodine substituent at the 5-position of the triazolopyridine core and a free amine at the 2-position . The iodine atom imparts enhanced leaving-group capability and polarizability relative to bromo- and chloro-substituted analogs, making the compound especially valuable for metal-catalyzed cross-coupling and for halogen-bonding applications . Recent JAK inhibitor programs have identified the 5-iodo derivative as a key intermediate that enables palladium-free, high-yielding synthetic routes, providing a distinct advantage over the more commonly employed 5-bromo variant [1].

Why 5-Bromo, 5-Chloro, or 6-Iodo Analogs Cannot Replace 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Without Quality, Yield, or Cost-of-Goods Penalties


The 5-position of the [1,2,4]triazolo[1,5-a]pyridine scaffold is electronically and sterically distinct from the 6-, 7-, or 8-positions, and the leaving-group hierarchy (I > Br > Cl) directly dictates reaction conditions, catalyst requirements, and downstream product purity. The 5-iodo derivative permits lithium-halogen exchange and subsequent sp2–sp3 C–C bond formation under palladium-free conditions, whereas the corresponding 5-bromo analog requires stoichiometric organolithium reagent and fails to achieve equivalent yield–purity combinations [1]. Positional isomers (e.g., 6-iodo) exhibit different regioselectivity in cross-coupling and cannot access the same JAK inhibitor intermediates. Furthermore, the iodo substituent enables halogen-bond-directed self-assembly and late-stage derivatization strategies that chloro and bromo analogs cannot replicate [2].

Quantitative Head-to-Head Evidence: 5-Iodo vs. 5-Bromo in JAK Inhibitor Intermediate Synthesis and Cross-Coupling Reactivity


Synthetic Yield and Purity Advantage in JAK Inhibitor Intermediate Production – Direct Comparison Between 5-Iodo and 5-Bromo Precursors

In a recently disclosed JAK inhibitor intermediate synthesis, the 5-iodo derivative was directly compared with the 5-bromo analog. The 5-iodo route afforded the target intermediate in 85% yield with 97.7% purity, while the 5-bromo route achieved 81–82% yield with 95.6–97.9% purity under similar lithium-mediated coupling conditions [1]. The 5-iodo pathway also eliminates the need for palladium catalysts entirely, avoiding residual-metal compliance issues.

JAK inhibitor synthesis process chemistry palladium-free C–C coupling

Elimination of Palladium Catalyst – A Regulatory and Cost Advantage for Pharmaceutical Intermediates

The established route from the 5-bromo intermediate to the JAK inhibitor scaffold employs Suzuki coupling requiring organic palladium catalysts (PdCl2(dppf)), necessitating rigorous palladium removal due to ICH Q3D limits (Pd is a Class 2B metal) [1]. The 5-iodo intermediate circumvents this entirely by undergoing direct lithium-halogen exchange and C–C bond formation without any palladium species [2]. The 5-bromo route also suffers from higher impurity burden, requiring repeated column chromatography [2].

ICH Q3D compliance heavy metal removal palladium-free synthesis

Enhanced Cross-Coupling Reactivity of Iodo vs. Bromo/Chloro Substitution in Triazolopyridine Scaffolds

Across triazolopyridine scaffolds, iodo substituents display markedly higher oxidative addition reactivity than bromo or chloro substituents. For the 6-positional isomer, Sonogashira coupling of the 6-iodo derivative proceeds at lower palladium catalyst loads relative to the 6-bromo derivative, consistent with the established relative reactivity order I > Br > Cl for aryl halides in Pd(0)-catalyzed cross-coupling . This class-level principle is directly transferable to the 5-iodo substitution pattern.

cross-coupling Sonogashira coupling catalyst loading

Physicochemical Differentiation: Higher Lipophilicity and Polarizability Driven by the Iodine Substituent

The iodine atom at the 5-position significantly increases molecular polarizability and lipophilicity relative to bromo and chloro analogs. The 6-iodo positional isomer has a computed XLogP3 of 1, while the unsubstituted parent [1,2,4]triazolo[1,5-a]pyridin-2-amine has lower lipophilicity [1]. The iodine substituent also serves as a competent halogen-bond donor, enabling supramolecular assembly strategies that are inaccessible to bromo or chloro derivatives [2].

lipophilicity halogen bonding CLogP

High-Impact Procurement Scenarios for 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245645-07-1)


Multi-Kilogram Manufacture of JAK Inhibitor Pharmaceutical Intermediates Requiring Palladium-Free Process Chemistry

Procure the 5-iodo derivative when scaling the synthesis of 7-(2-(cyclopropanecarboxamido)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-substituted azaspiro[3.5]nonane intermediates. The 85% yield and 97.7% purity achieved under lithium-mediated conditions, without any palladium catalyst, provides a clear cost and regulatory advantage over the 5-bromo route (81–82% yield, Palladium-dependent Suzuki coupling) [1]. This is especially critical for API precursors subject to ICH Q3D elemental impurity limits.

Late-Stage Diversification via Sonogashira, Suzuki, or Buchwald Coupling for Kinase Inhibitor Library Synthesis

The iodine atom at the 5-position offers superior oxidative addition reactivity toward Pd(0), enabling efficient C(sp2)–C(sp2) and C(sp2)–N bond formation under milder conditions than bromo or chloro analogs [1]. This positions the compound as a privileged building block for generating diversified triazolopyridine-based kinase inhibitor libraries targeting JAK1/2, as demonstrated in recent JAK inhibition programs [2].

Coordination Chemistry and Polynitrogenated Ligand Synthesis Using Iodo-Derived Triazolopyridine Scaffolds

The iodo-substituted triazolopyridine serves as a starting material for thermal- or copper(II)-mediated amination reactions to generate polynitrogenated ligands with promising coordination properties [1]. The iodine atom provides a selective handle for sequential functionalization, enabling the construction of terpyridine-like metal-binding architectures.

Halogen-Bond-Directed Supramolecular Assembly in Crystallography and Materials Science

The 5-iodo substituent is a potent halogen-bond donor, competitive in halogen-bonding efficiency with pentafluoroiodobenzene [1]. Researchers designing molecular dimers, rotaxanes, or crystalline frameworks stabilized by XB interactions should prioritize the 5-iodo derivative over bromo or chloro analogs, which form significantly weaker halogen bonds.

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